2,4-dimethyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine
Description
2,4-Dimethyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a fused bicyclic pyrrolopyrrole moiety and a trifluoromethylpyridine group. Its structure combines electron-withdrawing (trifluoromethyl) and electron-donating (methyl) groups, which may influence its physicochemical properties, such as solubility, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5/c1-11-7-17(24-12(2)23-11)26-6-5-13-9-25(10-15(13)26)16-4-3-14(8-22-16)18(19,20)21/h3-4,7-8,13,15H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWKHGMNTYJXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-dimethyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 407.441 g/mol. The structure features several key functional groups that contribute to its biological activity.
The biological activity of this compound is primarily linked to its ability to interact with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes involved in critical cellular processes. For instance, molecular docking studies have shown that compounds similar to this pyrimidine derivative exhibit high affinity for the enzyme dihydrofolate reductase (DHFR), which is crucial for folate metabolism in many organisms, including Plasmodium falciparum, the causative agent of malaria .
Efficacy in Biological Assays
- Antimalarial Activity :
-
Anticancer Activity :
- Studies have reported varying degrees of anticancer activity against cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). The synthesized derivatives showed promising results with IC50 values indicating effective cytotoxicity at concentrations as low as 5 µg/mL .
-
Insecticidal and Antifungal Activities :
- The compound has also been evaluated for insecticidal properties against pests like Spodoptera frugiperda and antifungal activities against pathogens such as Botrytis cinerea. In vitro tests showed inhibition rates exceeding 90% against certain fungal strains, indicating strong potential for agricultural applications .
Case Study 1: Antimalarial Efficacy
A series of pyrimidine derivatives were synthesized and evaluated for their antimalarial properties. The most potent compounds exhibited IC50 values significantly lower than traditional antimalarial drugs, suggesting their potential as new therapeutic agents .
Case Study 2: Anticancer Activity
In a comparative study of various trifluoromethyl pyrimidine derivatives, one compound showed remarkable efficacy against multiple cancer cell lines, outperforming established treatments like doxorubicin in specific assays. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µg/mL or nM) |
|---|---|---|
| Antimalarial | Plasmodium falciparum | 1.3 - 243 nM |
| Anticancer | PC3 | 5 |
| K562 | 5 | |
| HeLa | 5 | |
| A549 | 5 | |
| Insecticidal | Spodoptera frugiperda | Mortality Rate: 90% |
| Antifungal | Botrytis cinerea | Inhibition Rate: >90% |
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structure Feature | Antimalarial IC50 (nM) |
|---|---|---|
| Compound A | Trifluoromethyl group | 150 |
| Compound B | Pyridine ring | 200 |
| 2,4-dimethyl-6-{...} | Octahydropyrrolo structure | 1.3 - 243 |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound can be compared to structurally related analogs. Below is a comparative analysis based on available evidence:
Pharmacological Hypotheses
While direct pharmacological data for the target compound are unavailable, the pyrimidine-pyrrolopyrrole framework is reminiscent of kinase inhibitors (e.g., JAK/STAT or PI3K inhibitors). In contrast, the pyrazolo-pyrimidinone in is structurally similar to known PDE5 inhibitors (e.g., sildenafil analogs), suggesting divergent therapeutic applications.
Data Table: Key Structural and Hypothetical Properties
Research Findings and Limitations
- Synthetic Challenges : The target compound’s octahydropyrrolo[3,4-b]pyrrole moiety requires multistep synthesis, increasing complexity compared to simpler pyrimidine derivatives .
- Lack of Direct Bioactivity Data: No peer-reviewed studies on the target compound’s biological activity are available, necessitating caution in extrapolating its utility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
